Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoate ester functional group, two nitro groups, and a trifluoromethyl group, which contribute to its distinct chemical behavior and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate typically involves a multi-step process One common method starts with the nitration of a suitable benzoic acid derivative to introduce the nitro groupsThe final step involves esterification to form the ethyl benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of diamino compounds.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its nitro and trifluoromethyl groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The nitro groups can undergo reduction to form reactive intermediates, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-nitro-4-(trifluoromethyl)benzoate
- 2-Nitro-4-(trifluoromethyl)phenol
- Fluoroglycofen ethyl ester
Uniqueness
Ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate is unique due to the presence of both nitro and trifluoromethyl groups on the same molecule, which imparts distinct chemical and physical properties. This combination of functional groups is less common in similar compounds, making it a valuable compound for specialized applications .
Eigenschaften
CAS-Nummer |
59038-64-1 |
---|---|
Molekularformel |
C16H11F3N2O7 |
Molekulargewicht |
400.26 g/mol |
IUPAC-Name |
ethyl 2-nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate |
InChI |
InChI=1S/C16H11F3N2O7/c1-2-27-15(22)11-8-10(4-5-12(11)20(23)24)28-14-6-3-9(16(17,18)19)7-13(14)21(25)26/h3-8H,2H2,1H3 |
InChI-Schlüssel |
ZWVLUTFCHLROAP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.